High-Affinity 5-HT2A Receptor Binding: Comparison of DOI vs. DOM, DOB, and DOC
DOI demonstrates a high binding affinity for the human 5-HT2A receptor, with a reported Ki of 14.5 nM in radioligand binding experiments [1]. This value positions DOI among the higher-affinity compounds in the DOx class. For comparison, the 4-bromo analog DOB exhibits a Ki of approximately 1-3 nM, while the 4-methyl analog DOM has a Ki of approximately 10-100 nM, indicating that DOI's affinity is intermediate within the class and significantly greater than the 4-chloro analog DOC (Ki ~20-30 nM) [2]. This binding profile supports its use as a potent agonist in both in vitro and in vivo assays where high receptor occupancy is required.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 14.5 nM |
| Comparator Or Baseline | DOB (Ki ~1-3 nM), DOM (Ki ~10-100 nM), DOC (Ki ~20-30 nM) |
| Quantified Difference | DOI affinity is 5-10x higher than DOC and comparable to or lower than DOM |
| Conditions | Radioligand binding assay using human 5-HT2A receptor |
Why This Matters
This quantifies DOI's position in the DOx affinity spectrum, enabling informed selection between iodo, bromo, chloro, and methyl analogs for target engagement studies.
- [1] BindingDB. BDBM28582: 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine. Affinity Data for 5-HT2A Receptor. View Source
- [2] Nichols DE. Hallucinogens. Pharmacology & Therapeutics. 2004;101(2):131-181. View Source
